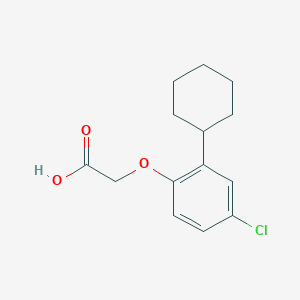

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Beschreibung

The exact mass of the compound 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVODSDQXYUSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282496 | |

| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19774-97-1 | |

| Record name | MLS002639096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research. While a specific CAS number for this compound is not readily found in public databases, suggesting its novelty, this document extrapolates its likely properties, synthesis, and biological potential based on established knowledge of structurally related analogs. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the unique characteristics of this molecule.

Introduction and Chemical Identity

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid belongs to the well-established class of phenoxyacetic acids. This class of compounds is characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the para position and a cyclohexyl group at the ortho position, are expected to confer distinct physicochemical and biological properties.

While a dedicated CAS number for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid has not been identified, a closely related structure, [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester, is registered under CAS No. 148304-77-2 [1]. This highlights the existence of similar chemical scaffolds in the scientific literature.

Phenoxyacetic acid derivatives have a rich history of application, ranging from widely used herbicides to diverse pharmacological agents with anti-inflammatory, anticonvulsant, and antibacterial activities.[2][3][4] The introduction of a bulky, lipophilic cyclohexyl group alongside a halogen atom on the phenoxy ring presents an intriguing modification that warrants detailed investigation for novel applications.

Predicted Physicochemical Properties

Based on the known properties of analogous compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and other chlorinated phenoxyacetic acids, we can predict the general physicochemical characteristics of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.[5][6]

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₄H₁₇ClO₃ | Based on the chemical structure. |

| Molecular Weight | ~284.73 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Phenoxyacetic acids are typically crystalline solids at room temperature.[3] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, ether, and acetone. | The presence of the nonpolar cyclohexyl group and the chlorine atom is expected to decrease water solubility compared to unsubstituted phenoxyacetic acid. Chlorination of the phenoxyacetic acid backbone generally leads to a decrease in water solubility.[5] |

| pKa | Estimated to be in the range of 3-4. | The carboxylic acid moiety will be acidic. The pKa of (4-chloro-2-methylphenoxy)acetic acid is approximately 3.13.[6] |

| LogP | Expected to be > 3. | The lipophilic cyclohexyl group will significantly increase the octanol-water partition coefficient, suggesting a high potential for bioaccumulation. |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (phenoxide).

Overall Reaction:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-chloro-2-cyclohexylphenol in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add 1.5 equivalents of a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenol to form the more nucleophilic phenoxide.

-

Alkylation: Add 1.2 equivalents of ethyl chloroacetate to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

-

Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

-

Purification and Characterization: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Mechanism of Action

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

Potential as a Herbicide:

Many chlorinated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins that act as herbicides.[6] They mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. The presence of the 4-chloro substituent in the target molecule suggests a potential for herbicidal activity. The bulky 2-cyclohexyl group may influence its selectivity and potency.

Caption: Putative mechanism of herbicidal action via the auxin pathway.

Potential Pharmacological Applications:

Phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications. Recent studies have shown that some analogs possess anti-inflammatory, and anticonvulsant properties.[7]

-

Anti-inflammatory Activity: Some phenoxyacetic acid derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] The structural features of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid could allow it to fit into the active site of COX enzymes, potentially leading to anti-inflammatory effects.

-

Anticonvulsant Activity: The exact mechanism for the anticonvulsant activity of phenoxyacetic acid derivatives is still under investigation, but it is an active area of research.[7]

Analytical Methodologies

The analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in various matrices would likely follow established protocols for other phenoxyacetic acid herbicides.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A common technique for extracting phenoxyacetic acids from aqueous samples. The pH of the sample is adjusted to an acidic level to ensure the analyte is in its protonated, more organic-soluble form.

-

Solid-Phase Extraction (SPE): Offers a more efficient and selective method for sample cleanup and concentration.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), HPLC is a powerful tool for the separation and quantification of phenoxyacetic acids.

-

Gas Chromatography (GC): Often used after a derivatization step (e.g., methylation) to convert the non-volatile carboxylic acid into a more volatile ester. GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity.

In Silico ADME/Tox Prediction

Computational tools can provide valuable insights into the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a novel compound before extensive experimental work is undertaken.[9][10][11][12][13]

-

Absorption: The predicted high LogP value suggests that the compound is likely to be well-absorbed through passive diffusion across biological membranes.

-

Distribution: The lipophilic nature of the molecule may lead to its distribution into fatty tissues.

-

Metabolism: The phenoxyacetic acid structure may be susceptible to metabolism via hydroxylation of the aromatic or cyclohexyl ring, followed by conjugation.

-

Toxicity: The toxicology of cyclohexane-containing aromatic compounds can vary. While cyclohexane itself can have effects on the central nervous system, the overall toxicity of the target molecule would need to be experimentally determined.[10]

Conclusion and Future Directions

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid represents an unexplored molecule within the versatile class of phenoxyacetic acids. Based on the extensive knowledge of its analogs, it holds potential for applications in both agriculture and medicine. The proposed synthesis via Williamson ether synthesis offers a straightforward route to obtain this compound for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain a pure sample of the compound, and its structure should be unequivocally confirmed using modern analytical techniques. A CAS number should then be registered.

-

Physicochemical Property Determination: Experimental measurement of key properties such as melting point, solubility, and pKa is crucial for its practical application and for validating in silico predictions.

-

Biological Screening: The compound should be screened for a wide range of biological activities, including herbicidal, anti-inflammatory, antimicrobial, and anticonvulsant effects.

-

Toxicological Evaluation: A comprehensive toxicological assessment is necessary to determine its safety profile for any potential application.

This technical guide provides a solid starting point for researchers to embark on the exploration of this novel and potentially valuable chemical entity.

References

- Bar, T., et al. (Year). Synthesis of new substitutes of phenoxy hydrazide analogs and their in vitro antibacterial and antifungal activities. Journal Name, Volume(Issue), pages.

- Gleeson, M. P. (2011). In silico predictions of ADME-Tox properties: drug absorption. PubMed.

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (Year). PubMed.

- Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Toxicity of Cyclohexane. (2022). ChemicalBook.

- Comparative Design, In Silico Dockingand Predictive ADME/ TOX Properties of Some Novel 2, 4-hydroxy Derivatives of Thiazolidine-2, 4-diones as PPARγ Modulator. (2017).

- 2-cyclohexyloxyethanol - Organic Syntheses Procedure. (n.d.).

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- 2,2-Bis(4-chlorophenoxy)acetic acid. (n.d.). CAS Common Chemistry.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

- In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). (2025). PubMed.

- 2-(4,4-Difluorocyclohexyl)acetic acid. (n.d.). PubChem.

- Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (n.d.). RSC Publishing.

- A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies. (2025).

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.

- [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester. (n.d.). MOLBASE.

- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.).

- Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. (n.d.).

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.

- 2,4-Dichlorophenoxy Acetic Acid. (n.d.). SCBT.

- CAS No. 94-75-7 - 2,4-Dichlorophenoxy acetic acid. (n.d.). AccuStandard.

- CAS No : 1197-54-2 | Product Name : 2-(4-Aminocyclohexyl)acetic Acid. (n.d.).

- (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem.

- 2-(4-Hydroxycyclohexyl)acetic Acid. (n.d.). LGC Standards.

Sources

- 1. [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester|148304-77-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid | MDPI [mdpi.com]

- 3. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 4. jetir.org [jetir.org]

- 5. agrijournal.org [agrijournal.org]

- 6. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.vensel.org [pubs.vensel.org]

- 12. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is presented as a two-step process, beginning with the regioselective alkylation of 4-chlorophenol, followed by a Williamson ether synthesis to introduce the acetic acid moiety. This document is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also the underlying scientific principles that govern the reaction pathway, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview of the Synthesis

The synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is strategically designed in two key stages. This approach allows for the controlled construction of the molecule, maximizing the yield and purity of the final product.

Step 1: Friedel-Crafts Alkylation of 4-Chlorophenol. The initial step involves the introduction of a cyclohexyl group onto the 4-chlorophenol backbone. This is achieved through a Friedel-Crafts alkylation reaction, a cornerstone of aromatic chemistry. The primary challenge in this step is to direct the bulky cyclohexyl group to the ortho position relative to the hydroxyl group, overcoming the inherent steric hindrance.

Step 2: Williamson Ether Synthesis. The second stage of the synthesis employs the classic Williamson ether synthesis. This reaction facilitates the formation of an ether linkage between the synthesized 4-chloro-2-cyclohexylphenol and an acetic acid derivative. This step is generally high-yielding and reliable for the formation of phenoxyacetic acids.

The overall synthetic workflow is depicted below:

Caption: A high-level overview of the two-step synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

Step 1: Regioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene presents a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the substitution is directed to the ortho position. However, achieving high regioselectivity for the ortho-alkylation over the formation of other byproducts is critical.

Mechanistic Insights

The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The catalyst protonates the cyclohexene, generating a cyclohexyl carbocation, which then acts as the electrophile. The electron-rich aromatic ring of 4-chlorophenol attacks the carbocation, leading to the formation of a sigma complex, which is then deprotonated to restore aromaticity and yield the alkylated phenol.

While various catalysts can be employed, including zeolites and mineral acids like sulfuric or phosphoric acid, the choice of catalyst and reaction conditions significantly influences the ortho/para selectivity.[1] For this synthesis, a solid acid catalyst is often preferred to minimize corrosion and simplify work-up procedures.

Experimental Protocol: Synthesis of 4-Chloro-2-cyclohexylphenol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorophenol | 128.56 | 12.86 g | 0.1 |

| Cyclohexene | 82.14 | 10.27 mL (8.21 g) | 0.1 |

| Zeolite H-BEA | - | 2.0 g | - |

| Toluene | - | 50 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenol (12.86 g, 0.1 mol) and Zeolite H-BEA catalyst (2.0 g) in toluene (50 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add cyclohexene (10.27 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the catalyst with a small amount of toluene.

-

Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to isolate 4-chloro-2-cyclohexylphenol.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing ethers.[2] In this step, the phenoxide ion of 4-chloro-2-cyclohexylphenol, generated by a strong base, acts as a nucleophile and attacks the electrophilic carbon of a chloroacetic acid derivative, leading to the formation of the desired phenoxyacetic acid via an SN2 mechanism.[2]

Mechanistic Insights

The reaction proceeds in two stages. First, the phenolic proton of 4-chloro-2-cyclohexylphenol is abstracted by a strong base, such as sodium hydroxide, to form a sodium phenoxide. This phenoxide is a potent nucleophile. In the second stage, the phenoxide attacks the alpha-carbon of sodium chloroacetate, displacing the chloride ion and forming the ether linkage. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic intermediates.

Caption: The key stages of the Williamson ether synthesis for the target molecule.

Experimental Protocol: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-cyclohexylphenol | 210.69 | 21.07 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 |

| Chloroacetic Acid | 94.50 | 10.4 g | 0.11 |

| Water | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (50 mL).

-

To this solution, add 4-chloro-2-cyclohexylphenol (21.07 g, 0.1 mol) and stir until a clear solution is obtained.

-

In a separate beaker, carefully neutralize chloroacetic acid (10.4 g, 0.11 mol) with a portion of the sodium hydroxide solution prepared in step 1, keeping the temperature below 20 °C with an ice bath.

-

Add the sodium chloroacetate solution to the flask containing the sodium 4-chloro-2-cyclohexylphenoxide.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.[3]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid will form.[3]

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Expected Data:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| 1H NMR (CDCl3) | Peaks corresponding to aromatic, cyclohexyl, methylene, and carboxylic acid protons |

| IR (KBr, cm-1) | ~3000 (broad, O-H), ~1700 (C=O), ~1250 (C-O-C) |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. By carefully controlling the reaction conditions in both the Friedel-Crafts alkylation and the Williamson ether synthesis steps, high yields and purity of the target molecule can be achieved. This guide serves as a valuable resource for researchers and scientists, enabling them to synthesize this compound for further investigation and application.

References

-

Polish Patent PL211851B1, "Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid," Google Patents.

-

"Friedel-Crafts Alkylation," Chemistry LibreTexts, July 18, 2015.

-

U.S. Patent 1917823A, "Method for manufacture of cyclohexylphenols," Google Patents.

-

"This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic acid," CDN.

-

"The Williamson Ether Synthesis," Master Organic Chemistry, October 24, 2014.

-

"Synthesis of Cyclohexylphenols | Request PDF," ResearchGate.

-

"Friedel–Crafts reaction," Wikipedia.

-

Chinese Patent CN102295561A, "Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate," Google Patents.

-

"The Williamson Ether Synthesis," Department of Chemistry, University of Massachusetts.

-

"A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies," ResearchGate.

-

"lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters," Organic Syntheses.

-

"Experiment 06 Williamson Ether Synthesis," Department of Chemistry, University of Wisconsin-Stout.

-

"Intramolecular Friedel-Crafts Reactions," Master Organic Chemistry, May 30, 2018.

-

"One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite," Green Chemistry (RSC Publishing).

-

European Patent EP0539462A1, "A method for preparing 4-chloro-2-methylphenoxyalkanoic acids," Google Patents.

-

"11.8: Williamson Ether Synthesis," Chemistry LibreTexts, July 5, 2021.

-

"rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d," MDPI.

-

"Sodium 2-chloro-2,2-difluoroacetate," YouTube, April 26, 2025.

-

"Application Notes and Protocols: Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene," Benchchem.

-

"THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE," Organic Syntheses.

-

"1917,823 PATENT OFFICE," Googleapis.com.

-

"Williamson Ether Synthesis," Chemistry Steps.

-

"Friedel-Crafts Alkylation with Practice Problems," Chemistry Steps, January 2, 2022.

-

"Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts," ICP - Instituto de Catálisis y Petroleoquímica. phenol-via-phenol-hydroalkylation-using-co2p-zeolite-catalysts/)

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of pharmacology and agricultural science to postulate its biological activities. Drawing upon structure-activity relationships of analogous phenoxyacetic acid derivatives, we explore two primary hypothesized mechanisms: modulation of plant growth through synthetic auxin activity and inhibition of the cyclooxygenase (COX) enzymes, suggesting potential applications in both agriculture and therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the empirical investigation of this compound.

Introduction and Molecular Profile

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core. The structure is distinguished by a chlorine atom at the para-position (position 4) and a bulky, non-aromatic cyclohexyl group at the ortho-position (position 2) of the phenyl ring. The fundamental structure of phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond.[1] The biological activity of its analogues is significantly influenced by the nature, position, and number of substituents on the aromatic ring.[1] This unique substitution pattern suggests the potential for multifaceted biological interactions.

The phenoxyacetic acid scaffold is a versatile pharmacophore, present in a wide range of biologically active molecules, from pharmaceuticals to herbicides.[2] This guide will dissect the probable molecular interactions of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid based on the established activities of its structural analogues.

Hypothesized Mechanism of Action I: Synthetic Auxin Activity

A primary putative mechanism of action for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is its function as a synthetic auxin, a class of molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). This activity is characteristic of many phenoxyacetic acid derivatives, such as the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[3]

The Auxin Signaling Pathway

In plants, auxins are critical regulators of growth and development. They bind to specific receptor proteins, initiating a signaling cascade that ultimately alters gene expression. This leads to physiological responses such as cell elongation, division, and differentiation. Synthetic auxins like 2,4-D disrupt this finely tuned process by causing uncontrolled and unsustainable growth, leading to the death of susceptible plants, particularly broadleaf weeds.[3]

Structural Rationale for Auxin-like Activity

The herbicidal activity of phenoxyacetic acid derivatives is dependent on the substituents on the aromatic ring.[4] The presence of a chlorine atom at the 4-position, as seen in the subject molecule, is a common feature in many active phenoxy herbicides. Furthermore, a study on related compounds revealed that a derivative containing a (4-chloro-2-methyl-phenoxy)acetoxy moiety exhibited significant herbicidal activity, suggesting that a bulky alkyl group at the ortho-position is conducive to this effect.[5] The cyclohexyl group in 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, being a large, lipophilic substituent, could enhance the binding affinity to auxin receptors, potentially leading to potent herbicidal effects.

Diagram: Hypothesized Auxin-like Mechanism of Action

Caption: Hypothesized binding of the compound to plant auxin receptors.

Hypothesized Mechanism of Action II: Cyclooxygenase (COX) Inhibition

The phenoxyacetic acid scaffold is also a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is therefore plausible that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

The Role of COX Enzymes in Inflammation

COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Structural Rationale for COX Inhibition

Several studies have demonstrated that phenoxyacetic acid derivatives can act as COX inhibitors.[6] The anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids has been described, with halogen substitution on the phenoxy ring enhancing this activity.[8] The 4-chloro substituent on our molecule of interest aligns with this finding. The bulky and lipophilic cyclohexyl group at the 2-position could potentially enhance binding to the hydrophobic channel of the COX active site, possibly contributing to selectivity for COX-2, which has a larger active site than COX-1.

Diagram: Hypothesized COX Inhibition Pathway

Caption: Postulated inhibition of the COX-2 enzyme by the compound.

Experimental Protocols for Mechanism Elucidation

To empirically validate the hypothesized mechanisms of action, a series of targeted in vitro and in vivo assays are recommended.

Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

A plausible synthetic route would involve the Williamson ether synthesis, a common method for preparing phenoxyacetic acid derivatives.[1]

Protocol:

-

Deprotonation of Phenol: Dissolve 4-chloro-2-cyclohexylphenol in a suitable aprotic solvent (e.g., acetone or DMF). Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.

-

Alkylation: Add ethyl bromoacetate to the reaction mixture and heat under reflux. The phenoxide will act as a nucleophile, displacing the bromide to form the ethyl ester of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

-

Hydrolysis: After the reaction is complete, hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

In Vitro Assays for Herbicidal Activity

Protocol: Seed Germination and Seedling Growth Assay

-

Prepare a series of concentrations of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in a suitable solvent (e.g., DMSO) and then dilute in water.

-

Place seeds of a susceptible broadleaf plant (e.g., Arabidopsis thaliana or cress) on filter paper in petri dishes.

-

Moisten the filter paper with the different concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).

-

Incubate the petri dishes under controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length.

-

Calculate the IC50 value for each parameter to quantify the herbicidal potency.

In Vitro Assays for COX Inhibition

Protocol: COX-1/COX-2 Inhibition Assay

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically measure the peroxidase activity of the COX enzymes.

-

Prepare a range of concentrations of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

-

Incubate the test compound with purified ovine or human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin G2, which is subsequently reduced by the peroxidase component of the enzyme, leading to a colorimetric or fluorometric signal.

-

Determine the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1) / IC50 (COX-2) will provide the selectivity index.

Data Presentation: A Comparative Framework

While specific data for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is not yet available, the following table provides a template for presenting future experimental findings in comparison to known standards.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Broadleaf Weed Growth | To be determined | N/A | This study |

| 2,4-D | Broadleaf Weed Growth | Literature Value | N/A | [3] |

| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | COX-1 | To be determined | To be determined | This study |

| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | COX-2 | To be determined | To be determined | This study |

| Celecoxib (Commercial COX-2 Inhibitor) | COX-1 | ~15 | >200 | [6] |

| Celecoxib (Commercial COX-2 Inhibitor) | COX-2 | ~0.05 | >200 | [6] |

Conclusion

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid presents an intriguing molecular architecture with the potential for dual biological activities. Based on established structure-activity relationships, it is hypothesized to function as a synthetic auxin herbicide and/or a cyclooxygenase inhibitor. The bulky, lipophilic cyclohexyl group at the ortho-position is predicted to be a key determinant of its biological profile, potentially enhancing its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further research into this compound is warranted to fully elucidate its mechanism of action and to explore its potential applications in agriculture and medicine.

References

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1332. [Link]

-

Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(19), 10731. [Link]

-

Gao, F., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2921-2926. [Link]

-

Guo, H., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7684-7692. [Link]

-

Hambling, J. K., et al. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 24(6), 703-707. [Link]

-

Hambling, J. K., et al. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 24(6), 708-712. [Link]

-

Huang, T. H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(2), 1-17. [Link]

- Kovalev, I. P., et al. (1971). Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. RU2082711C1.

-

Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233-247. [Link]

-

Tischer, B., et al. (2023). Bioactive compounds, antioxidant capacity and anti-inflammatory activity of native fruits from Brazil. PLOS ONE, 18(5), e0285625. [Link]

-

Lesyk, R., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid: Synthesis, Structure and In Vitro Anticancer Activity Evaluation. Molbank, 2022(3), M1410. [Link]

-

JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]

- EGIS Gyógyszergyár Rt. (2002). Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. US8217200B2.

-

Wang, C., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1629. [Link]

-

Tischer, B., et al. (2023). Bioactive compounds, antioxidant capacity and anti-inflammatory activity of native fruits from Brazil. PLOS ONE, 18(5), e0285625. [Link]

-

CAS. (n.d.). 2,2-Bis(4-chlorophenoxy)acetic acid. CAS Common Chemistry. [Link]

-

Request PDF. (2025). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233-247. [Link]

-

EPA. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, 2-ethylhexyl ester. Substance Details - SRS. [Link]

-

Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. MedChemComm, 8(1), 9-23. [Link]

-

Popiołek, Ł., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5707. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Introduction: Elucidating the Molecular Architecture

This document is designed for researchers and scientists, offering not just predicted data, but also the underlying scientific rationale and field-proven methodologies for acquiring and interpreting the spectra. By leveraging data from analogous structures and fundamental spectroscopic principles, we can construct a detailed and reliable spectroscopic profile.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the cyclohexyl and aromatic protons. A higher field spectrometer (≥500 MHz) is recommended to achieve optimal resolution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which will exchange with D₂O. |

| ~7.2-7.4 | Doublet | 1H | H-5 | Aromatic proton ortho to the chlorine atom, showing coupling to H-3. |

| ~7.0-7.2 | Doublet of Doublets | 1H | H-3 | Aromatic proton ortho to the cyclohexyl group and meta to the chlorine, showing coupling to H-5. |

| ~6.8-7.0 | Doublet | 1H | H-6 | Aromatic proton ortho to the ether linkage. |

| ~4.7 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the carbonyl group. For similar phenoxyacetic acids, this signal appears around 4.6-4.7 ppm.[1] |

| ~2.8-3.2 | Multiplet | 1H | H-1' | The methine proton of the cyclohexyl group directly attached to the aromatic ring will be deshielded. |

| ~1.2-2.0 | Multiplets | 10H | Cyclohexyl CH₂ | The remaining ten protons of the cyclohexyl group will appear as a series of complex, overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C-8 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region.[2] |

| ~150-155 | C-1 | Aromatic carbon bearing the ether oxygen. |

| ~135-140 | C-2 | Aromatic carbon bearing the cyclohexyl group. |

| ~128-132 | C-4 | Aromatic carbon bearing the chlorine atom. |

| ~125-130 | C-5 | Aromatic CH. |

| ~120-125 | C-3 | Aromatic CH. |

| ~110-115 | C-6 | Aromatic CH. |

| ~65-70 | C-7 (-O-CH₂-) | The methylene carbon of the acetic acid side chain. |

| ~35-45 | C-1' | The methine carbon of the cyclohexyl group attached to the aromatic ring. |

| ~25-35 | C-2', C-3', C-4', C-5', C-6' | The five methylene carbons of the cyclohexyl ring will have distinct but closely spaced signals. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR-based structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 5 seconds (to ensure quantitative integration of the carboxylic acid proton), and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition: To unambiguously assign the complex aromatic and cyclohexyl signals, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The COSY spectrum will reveal proton-proton coupling networks, while the HSQC will correlate each proton to its directly attached carbon.

-

Data Processing and Interpretation: Process the raw data using appropriate software. The combination of 1D and 2D spectra will allow for a complete and confident assignment of all proton and carbon signals.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[3] |

| ~2930, ~2850 | C-H stretch (Cyclohexyl) | Strong | Aliphatic C-H stretching vibrations from the cyclohexyl group. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a strong, prominent feature. For phenoxyacetic acid derivatives, this band is typically observed around 1740-1760 cm⁻¹.[4] |

| ~1600, ~1480 | C=C stretch (Aromatic) | Medium | Characteristic stretching vibrations of the aromatic ring. |

| ~1240 | C-O stretch (Ether) | Strong | The aryl-alkyl ether C-O stretching vibration. |

| ~800-850 | C-Cl stretch | Medium-Strong | The C-Cl stretching vibration for a chloro-substituted benzene. |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected. Identify the key absorption bands and correlate them to the functional groups in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is C₁₄H₁₇ClO₃, with a monoisotopic mass of approximately 284.08 g/mol .

| m/z Value | Assignment | Rationale |

| 284/286 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 225/227 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway. |

| 207/209 | [M - CH₂COOH]⁺ | Cleavage of the entire acetic acid side chain (59 Da). |

| 149/151 | [Cl-C₆H₃-OH]⁺ | Fragmentation leading to the chlorophenol radical cation. |

| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation, resulting from cleavage of the bond to the aromatic ring. |

Fragmentation Pathway Visualization

Caption: A potential fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method. If the compound has low volatility, Direct Insertion Probe (DIP) or a softer ionization technique like Electrospray Ionization (ESI) after dissolving in a suitable solvent (e.g., methanol/water) may be more appropriate.

-

Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique that induces extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure.

Conclusion: A Unified Spectroscopic Portrait

By systematically applying NMR, IR, and Mass Spectrometry, a complete and unambiguous structural confirmation of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid can be achieved. This guide provides a robust predictive framework that anticipates the key spectroscopic features of the molecule. The outlined experimental protocols represent best practices in the field, ensuring the acquisition of high-quality data. The true power of spectroscopic analysis lies in the synergistic integration of these techniques, where the information from each method corroborates and complements the others, culminating in a definitive molecular portrait.

References

-

NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook. [Link]

-

EPA. Acetic acid, (4-chloro-2-methylphenoxy)-, 2-ethylhexyl ester - Substance Details. U.S. Environmental Protection Agency. [Link]

-

NIST. (4-Chloro-2-methyl phenoxy) acetic acid, calcium salt. NIST Chemistry WebBook. [Link]

- Elgohary, M. K., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.

-

SpectraBase. [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. [Link]

-

ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

-

Oriental Journal of Chemistry. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. [Link]

-

NIST. 2,2-Bis(4-chlorophenyl)acetic acid. NIST Chemistry WebBook. [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook. [Link]

-

CAS. 2,2-Bis(4-chlorophenoxy)acetic acid. CAS Common Chemistry. [Link]

-

ResearchGate. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]

-

CSIR-NIScPR. Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. [Link]

-

Chemistry LibreTexts. Functional Groups. [Link]

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]

-

ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. [Link]

-

Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. [Link]

Sources

- 1. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

Introduction

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds. This class is of significant interest to researchers in the fields of agrochemicals and pharmaceuticals due to the diverse biological activities exhibited by its derivatives. Notably, many chlorophenoxyacetic acids are known to act as synthetic auxins, a class of plant growth regulators widely used as herbicides.[1] The introduction of a cyclohexyl group at the ortho position of the phenoxy ring is anticipated to significantly influence the molecule's lipophilicity and steric profile, thereby potentially modulating its biological activity, selectivity, and metabolic fate.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from structurally related analogs, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical structure, predictable physicochemical parameters, a proposed synthetic route, and detailed protocols for its analytical characterization. Furthermore, we will explore its potential biological activity based on the well-understood mechanism of action of related compounds.

Chemical Structure and Identification

The foundational step in understanding the properties of any chemical entity is a precise definition of its structure.

Figure 1: Chemical structure of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

IUPAC Name: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid Molecular Formula: C₁₄H₁₇ClO₃ Canonical SMILES: C1CCC(CC1)C2=C(C=C(C=C2)Cl)OCC(=O)O

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, the following physicochemical properties have been predicted using established computational models and structure-activity relationships derived from analogous compounds. These values provide a strong foundation for experimental design and hypothesis testing.

| Property | Predicted Value | Method/Basis of Prediction |

| Molecular Weight | 284.74 g/mol | Calculation from molecular formula |

| Melting Point | 130-140 °C | Based on related phenoxyacetic acids |

| Boiling Point | > 400 °C (decomposes) | Based on related phenoxyacetic acids |

| pKa | 3.0 - 3.5 | Based on the acidity of the carboxylic acid and electronic effects of substituents |

| LogP (Octanol-Water Partition Coefficient) | 4.0 - 4.5 | Increased lipophilicity due to the cyclohexyl group |

| Aqueous Solubility | Low; predicted to be in the low mg/L range | Dependent on pH; solubility increases at higher pH due to deprotonation of the carboxylic acid |

Proposed Synthesis Pathway

The synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid can be logically approached through a two-step process, commencing with the synthesis of the key intermediate, 4-chloro-2-cyclohexylphenol, followed by a Williamson ether synthesis.

Figure 2: Proposed two-step synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

Step 1: Synthesis of 4-Chloro-2-cyclohexylphenol

This intermediate can be synthesized via a Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene, using a strong acid catalyst such as sulfuric acid.[2]

Protocol:

-

To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., a non-polar solvent like hexane), slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C).

-

Add cyclohexene dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

The final product is synthesized via a Williamson ether synthesis, a well-established method for forming ethers.[3][4] This involves the reaction of the sodium salt of 4-chloro-2-cyclohexylphenol with a salt of chloroacetic acid.

Protocol:

-

Dissolve 4-chloro-2-cyclohexylphenol in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

-

In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide.

-

Add the sodium chloroacetate solution to the sodium phenoxide solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the carboxylic acid product.

-

Collect the precipitate by filtration and wash with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Analytical Characterization Workflow

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

Figure 3: Comprehensive analytical workflow for the characterization of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, δ in ppm):

-

10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

-

6.8-7.3 (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

4.7 (s, 2H): Methylene protons of the acetic acid moiety (-O-CH₂-COOH).

-

2.5-3.0 (m, 1H): Methine proton of the cyclohexyl group attached to the aromatic ring.

-

1.2-2.0 (m, 10H): Methylene protons of the cyclohexyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, δ in ppm):

-

170-175: Carboxylic acid carbonyl carbon (-COOH).

-

150-155: Aromatic carbon attached to the ether oxygen.

-

120-140: Other aromatic carbons.

-

65-70: Methylene carbon of the acetic acid moiety (-O-CH₂-COOH).

-

30-45: Carbons of the cyclohexyl ring.

Experimental Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

For unambiguous assignment of signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 284 for ³⁵Cl isotope and m/z 286 for ³⁷Cl isotope in a roughly 3:1 ratio).

-

Loss of -COOH (M-45): A significant fragment corresponding to the loss of the carboxylic acid group.

-

Loss of -CH₂COOH (M-59): Fragmentation of the ether linkage.

-

Fragments corresponding to the chlorocyclohexylphenol moiety.

Experimental Protocol:

-

Electron Ionization (EI-MS): Introduce a dilute solution of the compound in a volatile solvent directly into the ion source of the mass spectrometer.

-

Electrospray Ionization (ESI-MS): For a softer ionization technique that will likely show a prominent [M-H]⁻ ion in negative ion mode, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[5]

-

3100-3000: Aromatic C-H stretch.

-

2950-2850: Aliphatic C-H stretch (cyclohexyl group).

-

1700-1725 (strong): C=O stretch of the carboxylic acid.[6]

-

1600, 1475: Aromatic C=C stretches.

-

1200-1300: C-O stretch of the carboxylic acid and ether.

-

1100-1000: C-O stretch of the ether.

-

800-850: C-Cl stretch.

Experimental Protocol:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantification.

Experimental Protocol:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures that the carboxylic acid is in its protonated form for better retention and peak shape.[7]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-230 nm and 270-280 nm). For higher specificity and sensitivity, HPLC coupled with mass spectrometry (LC-MS) can be used.[8]

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for calibration.

-

Analysis: Inject the sample and standards onto the HPLC system and integrate the peak areas to determine purity and/or concentration.

Gas Chromatography (GC)

For GC analysis of carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.

Experimental Protocol:

-

Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester, using a reagent like diazomethane or BF₃/methanol.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperatures: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Detection: A Flame Ionization Detector (FID) can be used for general-purpose detection, while an Electron Capture Detector (ECD) would be highly sensitive to the chlorinated compound. Mass spectrometry (GC-MS) provides definitive identification.[9]

Potential Biological Activity and Mechanism of Action

Based on its structural similarity to known phenoxyacetic acid herbicides such as 2,4-D and MCPA, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is predicted to exhibit activity as a synthetic auxin.[1]

Mechanism of Action: Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant.[10] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled and disorganized growth, and ultimately, plant death.

The primary molecular mechanism involves the binding of the synthetic auxin to an F-box protein receptor, such as TIR1 (Transport Inhibitor Response 1).[11] This binding event promotes the interaction between the receptor and an Aux/IAA repressor protein. The SCF-TIR1 ubiquitin ligase complex then tags the Aux/IAA repressor for degradation by the 26S proteasome. The degradation of the repressor protein derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled expression of these genes leads to a cascade of physiological effects, including:

-

Cell Wall Acidification: Increased proton pumping into the cell wall, leading to wall loosening and uncontrolled cell elongation.

-

Ethylene Production: Stimulation of ethylene biosynthesis, which can lead to epinasty and senescence.

-

Abscisic Acid (ABA) Accumulation: Alterations in ABA levels, affecting stomatal closure and stress responses.

The presence of the bulky cyclohexyl group at the ortho position may influence the binding affinity of the molecule to the auxin receptor, potentially altering its herbicidal potency and selectivity profile compared to smaller analogs. This structural feature is a key area for further investigation in drug and herbicide discovery programs.

Conclusion

This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. By leveraging established chemical principles and data from related compounds, we have outlined its key characteristics, a plausible synthetic route, and a detailed analytical workflow for its characterization. The predicted biological activity as a synthetic auxin provides a strong rationale for its investigation as a potential herbicide or plant growth regulator. The experimental validation of the properties and protocols detailed herein will be a critical next step for any research program focused on this intriguing molecule.

References

- Burrows, L., Healy, B., & Sio, P. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 93(13), 1369-1383.

-

Larkin, P. J. (n.d.). IR: carboxylic acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]

- Moanță, A., & Radu, S. (2009). SPectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. Revue Roumaine de Chimie, 54(2), 147-152.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Niederl, J. B., & Storch, H. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 111-141). IOS Press.

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemicalize. (n.d.). Retrieved from [Link]

- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

- Liu, X., Feng, X., & Yu, L. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.

- Arnhard, K., & Lindh, C. H. (2009). Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine Using Liquid chromatography/triple Quadrupole Mass Spectrometry.

- Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362.

- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Sosulski, T., & Sosulski, F. W. (2003). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 33-36.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

- García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 24(23), 9205-9217.

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ICP - Instituto de Catálisis y Petroleoquímica. (2022, July 15). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]

- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.

- U.S. Environmental Protection Agency. (n.d.).

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). (PDF) A rapid HPLC method for determination of major phenolic acids in plant material. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

- Google Patents. (n.d.). U.S. Patent No. 1,917,823.

-

SMT. (2017, August 20). HPLC Separation and Simultaneous Analyses of Peroxyacetic Acid and Acetic Acid Coexisting with Hydrogen Peroxide in the Equilibrium Mixture. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 3. francis-press.com [francis-press.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]